(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide
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Overview
Description
Echinosporin is a novel antibiotic compound isolated from the actinomycete strain Amycolatopsis. It exhibits significant antifungal activity against various root-rot pathogens, making it a valuable compound in agricultural and medicinal applications . Echinosporin has a unique tricyclic acetal-lactone structure, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of echinosporin involves several key steps. One approach starts with a readily available bromo ester, which is converted to a TCBOC-protected α-keto ester norbornene system. This intermediate undergoes cleavage of the unconjugated olefinic double bond to yield a diacid, which is then transformed into an α-keto ester. Further manipulation leads to the formation of an enol lactone, possessing the full carbon skeleton and two of the four chiral centers of echinosporin .
Industrial Production Methods: Industrial production of echinosporin typically involves fermentation processes using the Amycolatopsis strain. The fermentation broth is extracted with ethyl acetate, and the bioactive molecules are isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Echinosporin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of echinosporin include bromo esters, α-keto esters, and various protecting groups such as TCBOC. Reaction conditions often involve cleavage of olefinic double bonds, formation of diacids, and transformation into enol lactones .
Major Products Formed: The major products formed from these reactions include diacids, α-keto esters, and enol lactones. These intermediates are crucial for constructing the final echinosporin molecule with its unique tricyclic acetal-lactone structure .
Scientific Research Applications
Echinosporin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its antifungal activity makes it a valuable compound for developing treatments against fungal infections in plants and humans . Additionally, echinosporin’s unique structure and biological activity make it an interesting subject for further research in drug development and biosynthetic investigations .
Mechanism of Action
Echinosporin exerts its effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death . The molecular targets involved in this mechanism include the enzyme β-(1,3)-D-glucan synthase, which is crucial for cell wall biosynthesis in fungi .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to echinosporin include other antibiotics such as pamamycin, oligomycin A, and oligomycin B. These compounds also exhibit antifungal activity and share structural similarities with echinosporin .
Uniqueness of Echinosporin: Echinosporin’s uniqueness lies in its tricyclic acetal-lactone structure, which contributes to its potent antifungal activity. This structure sets it apart from other similar compounds and makes it a valuable subject for further research and development .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |
InChI Key |
OXSZHYWOGQJUST-PDXIVQBHSA-N |
SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |
Canonical SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |
Synonyms |
echinosporin XK-213 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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